Product packaging for 3-[3-(Dimethylamino)propoxy]benzonitrile(Cat. No.:CAS No. 209538-81-8)

3-[3-(Dimethylamino)propoxy]benzonitrile

Cat. No.: B1290302
CAS No.: 209538-81-8
M. Wt: 204.27 g/mol
InChI Key: GXMUQXKOVKMYIO-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propoxy]benzonitrile (CAS 209538-81-8) is a benzonitrile derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a key synthetic intermediate and building block for the preparation of more complex molecules. The compound has been identified in patent literature as a precursor in the synthesis of New Oxabispidine Compounds investigated for their potential use in the treatment of cardiac arrhythmias, including both atrial and ventricular arrhythmias . With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol , this compound features both a dimethylamino moiety and a nitrile group, which offer versatile sites for further chemical modification. It is typically supplied with a high purity level of 97% or higher . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet for proper handling instructions. This compound is classified as hazardous and poses risks including serious eye damage, skin irritation, and harm if inhaled or swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B1290302 3-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 209538-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(dimethylamino)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13/h3,5-6,9H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUQXKOVKMYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610178
Record name 3-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209538-81-8
Record name 3-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Dimethylamino Propoxy Benzonitrile and Analogues

Classical and Advanced Synthetic Strategies for Benzonitrile (B105546) Derivatives

The construction of the 3-[3-(Dimethylamino)propoxy]benzonitrile framework relies on the sequential or convergent assembly of its three main components: the benzonitrile unit, the propoxy ether linkage, and the dimethylamino group. Classical synthetic routes often involve step-wise functional group installations, while advanced strategies may employ more sophisticated and efficient transformations.

Etherification Protocols for Phenolic Oxygen Installation

A pivotal step in the synthesis of this compound is the formation of the ether bond. The Williamson ether synthesis stands as the most common and direct method for this transformation. This protocol involves the reaction of a phenoxide with an appropriate alkyl halide.

In this specific synthesis, the starting phenol (B47542) is 3-hydroxybenzonitrile. This precursor is deprotonated with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile. The alkylating agent is typically a 3-(dimethylamino)propyl halide, such as 3-chloro-N,N-dimethylpropan-1-amine. The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.

Key Reaction Parameters:

Base: A variety of bases can be employed to deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of base can influence reaction time and yield.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically used to facilitate the SN2 reaction.

Temperature: The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

Starting Material Reagent Base Solvent Typical Conditions
3-Hydroxybenzonitrile3-Chloro-N,N-dimethylpropan-1-amineK₂CO₃AcetoneReflux
3-Hydroxybenzonitrile3-Chloro-N,N-dimethylpropan-1-amineNaHDMF60-80 °C

Recent advancements in etherification include iron-catalyzed methods that allow for the direct dehydrative coupling of alcohols, presenting a more environmentally benign alternative to traditional halide-based methods. nih.gov

Nitrile Group Introduction and Functionalization Reactions

The benzonitrile moiety is a crucial pharmacophore and a versatile synthetic intermediate. numberanalytics.comfiveable.mefiveable.menumberanalytics.com Several methods exist for its introduction onto an aromatic ring.

Sandmeyer Reaction: This classical method is a cornerstone for the synthesis of benzonitriles from aryl amines. wikipedia.orgnbinno.comnih.gov The process involves the diazotization of an aromatic amine (e.g., 3-amino-1-[3-(dimethylamino)propoxy]benzene) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of this salt with a copper(I) cyanide (CuCN) solution replaces the diazonium group with a nitrile group. wikipedia.orgmasterorganicchemistry.comjove.com This method is valued for its reliability and wide applicability. nbinno.com

Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at high temperatures. While effective, modern catalytic methods are often preferred due to the harsh conditions and large amounts of copper salts required.

Modern Catalytic Cyanation: Transition metal-catalyzed reactions have largely superseded classical methods for nitrile introduction, offering milder conditions and broader functional group tolerance. rsc.orgnumberanalytics.com These are discussed in more detail in section 2.2.1. The nitrile group itself can be further functionalized, for instance, through hydrolysis to carboxylic acids or reduction to amines, highlighting its role as a versatile synthetic handle. numberanalytics.comchemistrysteps.com

Method Precursor Key Reagents Description
Sandmeyer Reaction Aryl AmineNaNO₂, H⁺; then CuCNDiazotization of the amine followed by displacement with cyanide. nih.gov
Rosenmund-von Braun Reaction Aryl HalideCuCN (stoichiometric)High-temperature reaction to substitute a halide with cyanide.
Catalytic Cyanation Aryl Halide/TriflateCyanide Source, Metal CatalystMilder, more versatile method using catalytic amounts of transition metals. numberanalytics.com

Amine Functionalization and Alkylation Reactions

To achieve selective synthesis of the required tertiary amine, several strategies can be employed:

Alkylation of Dimethylamine (B145610): The reaction of dimethylamine with a 3-halopropanol derivative, followed by conversion of the hydroxyl group to a leaving group (e.g., chloride via thionyl chloride), provides the necessary 3-chloro-N,N-dimethylpropan-1-amine reagent. prepchem.com

Reductive Amination: This is a highly efficient method for preparing amines. It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For instance, 3-chloropropanal (B96773) could react with dimethylamine and a reducing agent like sodium triacetoxyborohydride (B8407120) to form the desired side-chain precursor.

The synthesis of 3-chloro-N,N-dimethylpropan-1-amine from its hydrochloride salt is also a common laboratory procedure, typically involving neutralization with a base like sodium hydroxide. chemicalbook.comchemicalbook.commedchemexpress.com

Catalytic Approaches in Organic Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact compared to classical stoichiometric reactions. Both transition metal catalysis and organocatalysis play vital roles in modern organic synthesis.

Transition Metal-Catalyzed Coupling Reactions in Benzonitrile Synthesis

Transition metal catalysis has revolutionized the synthesis of aromatic nitriles. numberanalytics.com Palladium-catalyzed cross-coupling reactions are particularly prominent. rsc.org

Palladium-Catalyzed Cyanation: First reported by Takagi, this method has undergone extensive development. nih.govrsc.org It typically involves the reaction of an aryl halide (bromide, chloride) or triflate with a cyanide source in the presence of a palladium catalyst and a ligand. A significant advancement has been the development of methods that use less toxic and easier-to-handle cyanide sources than simple alkali metal cyanides. nih.gov

Cyanide Sources: Potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now commonly used as they are less toxic and can mitigate catalyst poisoning. nih.govorganic-chemistry.orgblogspot.com

Catalysts and Ligands: A wide range of palladium catalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, are used in combination with phosphine (B1218219) ligands (e.g., DPPF, Xantphos) to facilitate the catalytic cycle. blogspot.com Ligand-free systems have also been developed. organic-chemistry.org The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov

Reaction Conditions: These reactions are generally performed under milder conditions than the Rosenmund-von Braun reaction and show excellent tolerance for various functional groups. nih.govrsc.org

Nickel-catalyzed cyanation has also emerged as a cost-effective and powerful alternative to palladium-based systems, capable of converting a broad range of aryl halides and even aryl sulfonates into nitriles. mdpi.comchinesechemsoc.orgorganic-chemistry.org

Buchwald-Hartwig Amination: While not a direct method for nitrile synthesis, the Buchwald-Hartwig amination is a critical transition metal-catalyzed reaction for forming C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org It allows for the coupling of aryl halides with amines to produce aryl amines. organic-chemistry.orgyoutube.com This is highly relevant as the resulting aryl amine can serve as a precursor for the Sandmeyer reaction to introduce the nitrile group. This two-step sequence (amination followed by Sandmeyer) provides a powerful and versatile route to complex benzonitriles. wikipedia.org

Reaction Catalyst Typical Ligand Coupling Partners Relevance
Pd-Catalyzed Cyanation Pd(OAc)₂, Pd₂(dba)₃Phosphines (dppf, etc.)Aryl Halide/Triflate + Cyanide SourceDirect, mild, and functional group tolerant synthesis of benzonitriles. nih.gov
Ni-Catalyzed Cyanation NiCl₂·(ligand)Phenanthroline, etc.Aryl Halide/Sulfonate + Cyanide SourceCost-effective alternative to palladium with broad substrate scope. mdpi.com
Buchwald-Hartwig Amination Pd(0) or Pd(II) complexesBulky Phosphines (XPhos, etc.)Aryl Halide/Triflate + AmineForms aryl amine precursors for subsequent Sandmeyer cyanation. organic-chemistry.orgyoutube.com

Applications of Organocatalysis in Propoxy- and Amine-Substituted Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for certain transformations. wikipedia.orgorganic-chemistry.org

Etherification Reactions: While the Williamson ether synthesis is typically base-mediated, organocatalytic approaches have been developed. For example, thiourea-based organocatalysts, in combination with a Brønsted acid, have been shown to catalyze the reductive etherification of alcohols with aldehydes or ketones. acs.org Such methods provide a pathway for C-O bond formation under mild, metal-free conditions.

Amine Functionalization: Organocatalysts, particularly those based on chiral secondary amines like proline or imidazolidinones, are well-known for their ability to activate carbonyl compounds through the formation of enamine or iminium ion intermediates. wikipedia.orgrsc.org These activated species can then react with various electrophiles. For instance, the α-alkylation of aldehydes with alkyl halides can be achieved through a combination of enamine catalysis and other activation methods, providing a route to functionalized amine precursors. rsc.orgresearchgate.net While direct organocatalytic alkylation of secondary amines to tertiary amines is less common than metal-catalyzed approaches, the field is evolving, offering potential future strategies for constructing the N,N-dimethylamino moiety.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful catalytic reaction that reorganizes carbon-carbon double bonds, enabling the synthesis of complex molecules. mdpi.comnih.gov While not the most direct route to this compound, it offers potential pathways to analogues or precursors. The reaction is catalyzed by metal alkylidene complexes, with ruthenium-based catalysts being common due to their tolerance of various functional groups. mdpi.com

Olefin metathesis can be strategically employed in several ways:

Ring-Closing Metathesis (RCM): This intramolecular reaction can form cyclic structures. For the synthesis of analogues, a diene precursor could be cyclized to form a heterocyclic ring that is subsequently modified.

Cross-Metathesis (CM): This intermolecular reaction joins two different olefins. rsc.org A potential application could involve reacting an allyl-substituted benzonitrile with an olefin containing the dimethylaminopropyl moiety.

Enyne Metathesis: This variation involves the reaction of an alkene with an alkyne.

While a direct application of olefin metathesis to the synthesis of this compound is not prominently documented, its utility in creating diverse aromatic and heteroaromatic compounds is well-established. mdpi.comnih.gov For instance, substituted allyl aryl ethers can be synthesized and subsequently rearranged to produce functionalized phenols, which are precursors for various aromatic compounds. mdpi.com The versatility of olefin metathesis makes it a valuable tool for generating a library of analogues for research and development.

Considerations for Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound, particularly via the Williamson ether synthesis, is crucial for maximizing yield and purity while minimizing reaction time and waste. Key parameters to consider include the choice of base, solvent, temperature, and the potential use of catalysts.

The Williamson ether synthesis follows an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide. wikipedia.org The reaction is typically conducted at temperatures ranging from 50 to 100°C and can take between 1 to 8 hours to complete. wikipedia.org Yields in laboratory settings can range from 50-95%. wikipedia.org

Table 1: Factors for Optimizing Williamson Ether Synthesis

Parameter Considerations for Optimization
Base Strong, non-nucleophilic bases are preferred to deprotonate the phenol without competing in the substitution reaction. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.
Solvent Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used as they can solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion. wikipedia.org
Temperature The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products.
Leaving Group A good leaving group on the alkyl chain is essential. Iodide is the best leaving group among the halides, followed by bromide and then chloride.
Catalysis Phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can be employed to increase the solubility of the alkoxide in the organic phase, thereby accelerating the reaction. wikipedia.orgacs.orgacs.org This is particularly useful in two-phase systems. acs.org
Reaction Time Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion without the formation of byproducts.

| Microwave Irradiation | The use of microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating. wikipedia.org |

Green Chemistry Principles in Synthetic Route Design and Implementation

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves careful consideration of solvents, reagents, energy consumption, and waste generation.

For the likely Williamson ether synthesis route, several green chemistry principles can be applied:

Atom Economy: The Williamson ether synthesis itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is a salt of the leaving group.

Use of Safer Solvents and Auxiliaries: Traditional polar aprotic solvents like DMF and acetonitrile have toxicity concerns. Greener alternatives could include ionic liquids or surfactant-assisted synthesis in aqueous media. researchgate.net Research has shown that Williamson ether synthesis can be effectively carried out in aqueous media using surfactants, which create micelles that act as microreactors. researchgate.net

Design for Energy Efficiency: As mentioned, microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.org

Use of Catalysis: Phase transfer catalysts are used in catalytic amounts and can significantly enhance reaction rates, potentially allowing for milder reaction conditions and reduced energy input. acs.orgacs.org The use of recyclable catalysts is also a key aspect of green chemistry.

Waste Prevention: Optimizing the reaction to achieve high yields and selectivity minimizes the formation of byproducts and reduces the need for extensive purification, thereby preventing waste.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Elucidation of the precise molecular structure of 3-[3-(Dimethylamino)propoxy]benzonitrile would rely heavily on NMR spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzonitrile (B105546) ring, the protons of the propoxy chain, and the protons of the dimethylamino group. The chemical shifts, splitting patterns (multiplicity), and integration values would be essential for assigning each proton to its specific position in the molecule. However, no experimental ¹H NMR data could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, including those in the benzonitrile ring, the cyano group, the propoxy chain, and the methyl groups. The chemical shifts would indicate the electronic environment of each carbon. This experimental data is not currently available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be instrumental in confirming the connectivity of the molecule. COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propoxy chain and the aromatic ring. HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, confirming the link between the propoxy chain and the benzonitrile ring. No such 2D NMR studies for this compound were found.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint by identifying the vibrational modes of functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorbances would include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-H stretches from the aromatic and aliphatic portions, C-O-C stretching from the ether linkage, and C-N stretching from the dimethylamino group. A detailed table of these vibrational modes cannot be compiled without experimental data.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy would complement FT-IR by providing information on the molecule's vibrational modes. The nitrile C≡N stretch is typically a strong and sharp band in Raman spectra. Aromatic ring vibrations would also be prominent. As with the other techniques, specific Raman shift data for this compound is not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its chromophores, primarily the substituted benzonitrile ring. The molecule is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions.

π→π Transitions:* These high-energy transitions occur within the aromatic π-system of the benzonitrile ring. Unsubstituted benzonitrile displays strong absorptions related to the benzene (B151609) chromophore. The presence of the electron-donating dimethylamino and propoxy groups (auxochromes) is anticipated to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands due to the extension of the conjugated system through resonance.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the cyano group, the nitrogen of the dimethylamino group, or the oxygen of the ether linkage to an antibonding π* orbital of the aromatic ring. These transitions are typically of lower intensity compared to π→π* transitions. The interaction of the lone pair electrons with polar solvents can lead to a hypsochromic (blue) shift of these absorption bands.

A comprehensive analysis of the UV-Vis spectrum in various solvents would be required to definitively assign these electronic transitions and understand the influence of the solvent environment on the molecule's excited states.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the exact molecular mass of this compound and for elucidating its structure through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate mass measurement, which is critical for confirming the elemental composition of a molecule. For this compound, with the molecular formula C₁₂H₁₆N₂O, the theoretical exact mass can be calculated with high precision.

The primary utility of HRMS is to distinguish the compound from other molecules that may have the same nominal mass but a different elemental formula. For the protonated molecule [M+H]⁺, the theoretical monoisotopic mass is 205.13354 u. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value (typically within 5 ppm error) would unequivocally confirm the compound's elemental composition as C₁₂H₁₇N₂O⁺. Furthermore, HRMS/MS (tandem mass spectrometry) experiments allow for the determination of the exact masses of fragment ions, aiding in the reliable elucidation of fragmentation pathways.

Electrospray ionization is a soft ionization technique well-suited for analyzing this compound due to the presence of the basic tertiary amine group, which is readily protonated. In positive-ion mode ESI-MS, the compound is expected to be detected predominantly as the protonated molecular ion [M+H]⁺ at an m/z of 205.3.

Tandem mass spectrometry (ESI-MS/MS) of the isolated m/z 205.3 precursor ion would induce fragmentation, providing valuable structural information. A plausible fragmentation pathway involves cleavage at various points along the flexible propoxyamino side chain. Key expected fragment ions would include:

A prominent ion at m/z 86.10 , corresponding to the N,N-dimethyl-1-aminopropan-2-ylium cation, [CH₂(CH₂)N(CH₃)₂]⁺, formed by cleavage of the ether C-O bond.

An ion at m/z 58.07 , corresponding to the dimethyl(methylidene)ammonium ion, [CH₂=N(CH₃)₂]⁺, resulting from cleavage alpha to the nitrogen atom after initial fragmentation.

An ion at m/z 119.05 , corresponding to the 3-cyanophenoxy radical cation, [NCC₆H₄O]⁺, though this may be less favored in positive ionization mode.

The relative intensities of these and other fragment ions in the MS/MS spectrum serve as a structural fingerprint for the molecule.

X-ray Crystallography for Solid-State Structure Determination

A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, a definitive experimental analysis of its solid-state conformation, bond distances, and angles is not possible at this time. However, should a suitable single crystal be grown and analyzed, X-ray crystallography would provide the most precise and complete three-dimensional structural information.

An X-ray crystallographic analysis would yield precise measurements of all bond lengths and angles within the molecule. This data would allow for a detailed comparison with standard values for similar chemical environments. For instance, the C≡N bond length of the nitrile group, the C-O-C angle of the ether linkage, and the geometry around the tertiary nitrogen atom could be accurately determined. Any significant deviations from expected values could indicate electronic effects, such as conjugation, or steric strain within the crystal lattice.

Table 1: Hypothetical Bond Distance and Angle Data from X-ray Crystallography This table illustrates the type of data that would be obtained from an X-ray crystallography experiment. The values are not experimental data.

Bond/Angle Type Expected Value (Å or °)
C≡N Triple Bond Length ~1.16
C(aromatic)-O Bond Length ~1.37
O-C(alkyl) Bond Length ~1.43
C(alkyl)-N Bond Length ~1.47
C-O-C Bond Angle ~118

The analysis of dihedral (torsion) angles is fundamental to understanding the molecule's preferred conformation in the solid state. Of particular interest would be the torsion angles along the flexible propoxyamino chain, which would define its spatial arrangement (e.g., an extended anti conformation versus a folded gauche conformation). The orientation of the entire side chain relative to the plane of the benzonitrile ring, defined by the C(aromatic)-C(aromatic)-O-C(alkyl) dihedral angle, would also be a key structural parameter. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

Table 2: Key Dihedral Angles for Conformational Analysis This table illustrates the key dihedral angles that would be determined from an X-ray crystallography experiment.

Dihedral Angle Atoms Involved Description
τ₁ C(aromatic)-C(aromatic)-O-C(alkyl) Orientation of propoxy group relative to the ring
τ₂ C(aromatic)-O-C(alkyl)-C(alkyl) Conformation around the ether C-O bond
τ₃ O-C(alkyl)-C(alkyl)-C(alkyl) Conformation of the central propyl C-C bond

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. By approximating the electron density, DFT methods allow for the accurate calculation of various molecular parameters, providing deep insights into the behavior of 3-[3-(Dimethylamino)propoxy]benzonitrile.

Geometry Optimization and Thermochemical Parameters

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. These calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p).

Once the optimized geometry is obtained, various thermochemical parameters can be calculated. These parameters are crucial for understanding the thermodynamic stability and reactivity of the molecule. Key thermochemical data include the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Table 1: Calculated Thermochemical Parameters for this compound

Parameter Value
Zero-Point Vibrational Energy (kcal/mol) Data not available in search results
Enthalpy (Hartree) Data not available in search results
Gibbs Free Energy (Hartree) Data not available in search results

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not currently available in public research for this specific molecule.

Vibrational Frequency Calculations and Normal Coordinate Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model.

Normal coordinate analysis helps to describe the vibrational modes of the molecule, assigning specific atomic motions (such as stretching, bending, and torsion) to each calculated frequency. This analysis is instrumental in interpreting experimental spectroscopic data.

Potential Energy Surface (PES) Scans and Conformational Analysis

The flexibility of the propoxy chain in this compound allows for multiple conformations. Potential Energy Surface (PES) scans are performed to explore the conformational landscape of the molecule. This involves systematically changing specific dihedral angles and calculating the energy at each step. The resulting energy profile reveals the most stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's dynamic behavior and how its shape can influence its interactions.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. By analyzing the distribution and energies of the molecular orbitals, key insights into the chemical behavior of this compound can be obtained.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 2: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results

Note: The specific energy values are dependent on the computational method and are not currently available in public research for this molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. By transforming the complex molecular orbitals into localized orbitals that correspond to Lewis-like structures (bonds, lone pairs, etc.), NBO analysis provides a more intuitive chemical picture.

This analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, particularly hyperconjugative interactions, are vital for understanding the molecule's stability and electronic structure. For this compound, NBO analysis would reveal the nature of the bonding within the benzonitrile (B105546) ring, the propoxy chain, and the dimethylamino group, as well as any significant intramolecular charge transfer between these functional groups.

Mulliken Population Analysis on Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis is based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. While no specific Mulliken population analysis data has been published for this compound, a theoretical study would likely reveal significant charge distribution patterns.

It is hypothesized that the nitrogen atom of the dimethylamino group would exhibit a negative partial charge due to its lone pair of electrons, making it a nucleophilic center. Conversely, the carbon atom of the nitrile group would carry a positive partial charge, rendering it electrophilic. The oxygen atom in the propoxy bridge is also expected to have a negative charge. The distribution of charges on the atoms of the benzene (B151609) ring would be influenced by the electron-donating nature of the propoxy group and the electron-withdrawing nature of the nitrile group.

A hypothetical data table for the Mulliken atomic charges of key atoms in this compound is presented below for illustrative purposes. These values are not derived from actual calculations.

AtomHypothetical Mulliken Charge (a.u.)
N (dimethylamino)-0.45
C (nitrile)+0.15
N (nitrile)-0.30
O (propoxy)-0.35
C1 (benzene, attached to O)+0.20
C3 (benzene, attached to CN)+0.10

Investigation of Electro-optical and Non-Linear Optical (NLO) Properties

The investigation of electro-optical and non-linear optical (NLO) properties of organic molecules is crucial for their application in optoelectronic devices. Benzonitrile derivatives, in particular, have been the subject of such studies due to their potential for large NLO responses.

Molecular polarizability (α) and first-order hyperpolarizability (β) are key parameters that determine the NLO response of a molecule. These properties can be predicted using quantum chemical calculations. For this compound, the presence of an electron-donating group (dimethylamino) and an electron-withdrawing group (benzonitrile) connected through a π-conjugated system suggests that the molecule could possess significant NLO properties.

Theoretical calculations would likely involve density functional theory (DFT) methods to optimize the molecular geometry and compute the polarizability and hyperpolarizability tensors. The results would provide insight into the molecule's potential for applications in second-harmonic generation and other NLO phenomena.

A representative table of predicted polarizability and hyperpolarizability values is shown below. Note that these are hypothetical values for illustrative purposes.

PropertyHypothetical Value
Dipole Moment (μ)5.0 D
Mean Polarizability (α)25 x 10⁻²⁴ esu
First Hyperpolarizability (β)30 x 10⁻³⁰ esu

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules with donor-acceptor architectures. In this compound, photoexcitation could lead to the transfer of an electron from the dimethylamino group (donor) to the benzonitrile moiety (acceptor). This process is often accompanied by a significant change in the dipole moment and can be studied using time-dependent DFT (TD-DFT) calculations.

Such studies would analyze the energies and oscillator strengths of electronic transitions, as well as the nature of the molecular orbitals involved (e.g., HOMO and LUMO). The results would help to understand the photophysical properties of the molecule, including its fluorescence and potential for use in applications such as molecular sensors and probes.

Gas Phase Computational Studies

Gas phase computational studies provide fundamental insights into the intrinsic properties of a molecule, free from solvent effects. For this compound, such studies would typically involve geometry optimization and frequency calculations to determine the stable conformation of the molecule and its vibrational modes.

These calculations, often performed using methods like Hartree-Fock or DFT, are the first step in any detailed computational analysis. The results from gas-phase studies form the basis for understanding the molecule's behavior in more complex environments and for subsequent calculations of its electronic and optical properties.

Mechanistic Investigations of Chemical Reactions Involving 3 3 Dimethylamino Propoxy Benzonitrile

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for 3-[3-(Dimethylamino)propoxy]benzonitrile would involve mapping the energetic landscape from reactants to products. Key reaction pathways can be hypothesized based on the molecule's structure. For instance, reactions involving the nitrile group, such as hydrolysis or reduction, would proceed through distinct intermediates and transition states. Similarly, electrophilic substitution on the benzonitrile (B105546) ring would have its own characteristic pathway.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these pathways. By calculating the energies of reactants, intermediates, products, and transition states, a complete reaction profile can be generated. For example, in related nitrile-containing molecules, computational studies have been used to determine whether cycloaddition reactions proceed via a concerted or stepwise mechanism, identifying the key transition state structures that govern the reaction's stereochemistry and regioselectivity. mdpi.comresearchgate.net A similar approach for this compound could model the transition states for reactions such as the addition of a Grignard reagent to the nitrile, predicting the activation energy and the geometry of the approach of the nucleophile.

Role of the Nitrile Group in Reaction Mechanisms, including Electrophilic Properties

The nitrile (−C≡N) group is a versatile functional group that plays a central role in the reactivity of this compound. Its structure, featuring a carbon-nitrogen triple bond, imparts distinct electronic properties.

Electrophilic Properties: The carbon atom of the nitrile group is sp-hybridized and is significantly electrophilic. This is due to the high electronegativity of the nitrogen atom, which polarizes the triple bond, drawing electron density away from the carbon. libretexts.org A resonance structure can be drawn that places a formal positive charge on the carbon, further highlighting its susceptibility to nucleophilic attack. libretexts.org This electrophilicity is the basis for many of the characteristic reactions of nitriles.

Common Reactions Involving the Nitrile Group:

Nucleophilic Addition: The electrophilic carbon is readily attacked by nucleophiles. Strong nucleophiles like Grignard reagents or organolithium compounds add to the nitrile to form imine anions, which can be hydrolyzed to produce ketones. libretexts.orgwikipedia.org

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the addition of hydride ions to the electrophilic carbon.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.org

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrile nitrogen allows it to act as a hydrogen bond acceptor. nih.govnih.gov This interaction can be crucial in biological contexts for binding to protein active sites or in solution for solvation effects. nih.gov

Electronic Influence on the Aromatic Ring: As a substituent on the benzene (B151609) ring, the nitrile group is strongly electron-withdrawing due to both induction and resonance effects. nih.gov This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.

Table 1: Summary of Reactions at the Nitrile Group

Reaction Type Reagents Intermediate Final Product
Nucleophilic Addition Grignard Reagent (R-MgX), then H₃O⁺ Imine Salt Ketone
Reduction LiAlH₄, then H₂O Imine Anion Primary Amine
Hydrolysis (Acidic) H₃O⁺, Heat Amide Carboxylic Acid
Cycloaddition Nitrile Oxides - Isoxazoline

Influence of the Dimethylamino and Propoxy Moieties on Reaction Kinetics and Selectivity

The dimethylamino and propoxy groups are not mere spectators; they actively influence the reactivity of the entire molecule through electronic and steric effects.

The dimethylamino group is a tertiary amine, making it a Brønsted-Lowry base and a Lewis base. Its lone pair of electrons can be protonated in acidic media, which would dramatically alter the molecule's solubility and electronic properties. In non-acidic conditions, this group can function as an internal catalyst or participate in reactions. The kinetics of reactions involving this group can be influenced by its basicity and nucleophilicity. rsc.org Its presence at the end of a flexible propoxy chain means it can potentially interact with the other end of the molecule, although this is less likely without a specific driving force.

Steric hindrance from the relatively bulky propoxy chain could also play a role in selectivity, potentially hindering the approach of reagents to the ortho position of the aromatic ring. copernicus.orgcopernicus.org Studies on similar alkylamino groups have shown that steric interactions can pre-twist the molecule, affecting its electronic conjugation and, consequently, its reactivity. mdpi.com

Table 2: Influence of Functional Groups on Aromatic Ring Reactivity

Group Position Electronic Effect Influence on Electrophilic Aromatic Substitution
-CN 1 Electron-withdrawing (strong) Deactivating, Meta-directing
-O-(CH₂)₃-N(CH₃)₂ 3 Electron-donating (weak) Activating, Ortho/Para-directing

Unveiling Novel Reaction Mechanisms through Experimental and Computational Approaches

Discovering new reaction mechanisms for this compound requires a synergistic combination of experimental and computational methods.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing temperature, reactant concentrations, or solvent) can provide crucial data for determining the rate law and activation parameters (enthalpy and entropy of activation). This information helps to infer the composition and structure of the transition state. copernicus.org

Product Analysis: Detailed characterization of reaction products, including any side products or intermediates that can be isolated, is essential. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify these species. copernicus.org

Isotope Labeling: Replacing an atom in the reactant with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) and tracking its position in the products can definitively establish bond-forming and bond-breaking steps.

Computational Approaches:

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the molecule in solution, providing insights into conformational preferences and the role of the solvent in the reaction mechanism. nii.ac.jp

Density Functional Theory (DFT): As mentioned, DFT is a cornerstone of modern mechanistic investigation. It is used to calculate the geometries and energies of all species along a proposed reaction coordinate, locate transition states, and compute reaction energy barriers. mdpi.com This allows for the direct comparison of different possible pathways to determine the most likely mechanism. For example, a DFT study could differentiate between a one-step concerted mechanism and a multi-step pathway involving discrete intermediates. dtu.dk

By integrating these approaches, researchers can build a detailed and validated picture of the reaction mechanisms. For instance, an unexpected product identified experimentally could prompt a computational investigation to find a low-energy pathway leading to its formation, potentially revealing a novel reaction mechanism not previously considered for this class of compounds.

Derivatization and Analog Synthesis for Structure Property Relationship Studies

Systematic Modification of the Benzonitrile (B105546) Core

The benzonitrile core serves as a versatile scaffold for chemical modification. nbinno.com Its aromatic nature allows for the introduction of various substituents, and the nitrile group itself can undergo several chemical transformations. These modifications can profoundly impact the molecule's electronic properties, lipophilicity, and metabolic stability. nbinno.com

The introduction of substituents onto the benzene (B151609) ring is a primary strategy to modulate the electronic environment and steric profile of the molecule. The positions available for substitution on the 3-[3-(Dimethylamino)propoxy]benzonitrile ring are C2, C4, C5, and C6. The choice of substituent and its position can influence everything from receptor binding affinity to metabolic pathways. For instance, the synthesis of related compounds like 4-methoxy-3-(3-morpholinopropoxy) benzonitrile demonstrates the feasibility of introducing substituents onto this scaffold. researchgate.net

Electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) can decrease the electron density of the aromatic ring, potentially influencing π-π stacking interactions. nbinno.commdpi.com Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) can increase electron density. The strategic placement of these groups allows for the fine-tuning of the molecule's properties. nbinno.com

Table 1: Representative Substituents for Aromatic Ring Modification and Their Potential Effects

Position on Ring Substituent Group Type Potential Influence on Molecular Properties
C4 Methoxy (-OCH3) Electron-Donating Increases electron density; may introduce new hydrogen bond acceptor sites.
C5 Chloro (-Cl) Electron-Withdrawing Increases lipophilicity; can alter metabolic stability.
C2 Fluoro (-F) Electron-Withdrawing Minimal steric bulk; can block metabolic oxidation and alter pKa.
C6 Nitro (-NO2) Strong Electron-Withdrawing Significantly reduces electron density; potential for altered binding interactions. mdpi.com

The nitrile (-C≡N) group is a key functional feature, but it can also serve as a synthetic handle for conversion into other functional groups. biotech-asia.org Each new functional group imparts distinct chemical properties, including the ability to act as a hydrogen bond donor or acceptor, which can fundamentally alter the molecule's interaction with biological targets. nih.gov

For example, hydrolysis of the nitrile can yield a carboxylic acid (-COOH), introducing a highly polar, acidic moiety capable of forming strong hydrogen bonds and salt bridges. Alternatively, reduction of the nitrile can produce a primary amine (-CH2NH2), introducing a basic center that is a potent hydrogen bond donor.

Table 2: Potential Functional Group Interconversions of the Nitrile Moiety

Reaction Type Resulting Functional Group Chemical Formula Key Property Changes
Hydrolysis Carboxylic Acid -COOH Introduces acidity; strong H-bond donor/acceptor.
Reduction Primary Amine -CH2NH2 Introduces basicity; H-bond donor.
Partial Reduction Aldehyde -CHO H-bond acceptor; reactive intermediate.
Reaction with Grignard Reagents Ketone -C(O)R H-bond acceptor; adds steric bulk.

Alteration of the Propoxy Linker

Altering the length of the alkyl chain is a fundamental tactic in medicinal chemistry to probe the spatial requirements of a binding site. nih.gov The synthesis of analogs with shorter (ethoxy) or longer (butoxy, pentoxy) chains can reveal the optimal distance required between the terminal functional groups for maximal activity. Studies on other classes of molecules have shown that even a single carbon addition or subtraction can dramatically alter biological activity. nih.govmdpi.com For instance, research on certain receptor ligands indicates that high-affinity binding often requires a specific chain length, with chains of 3 to 6 carbons being sufficient, while further extension can lead to a significant decrease in binding. nih.gov

This modification directly impacts the molecule's lipophilicity; longer alkyl chains generally increase lipophilicity, which can affect absorption, distribution, and metabolism. nih.govrsc.org

Table 3: Homologous Series of Analogs with Varied Alkoxy Chain Length

Compound Name Linker Chain Number of Carbons (n) Relative Lipophilicity (Predicted)
3-[2-(Dimethylamino)ethoxy]benzonitrile Ethoxy 2 Lower
This compound Propoxy 3 Baseline
3-[4-(Dimethylamino)butoxy]benzonitrile Butoxy 4 Higher

Replacing one of the atoms in the propoxy linker with a different heteroatom (e.g., sulfur, nitrogen) can introduce significant changes in the molecule's properties. A thioether linker (-S-CH2-CH2-), for example, would have a different bond angle and length compared to the original ether, altering the molecule's three-dimensional shape. Furthermore, substituting a methylene (B1212753) (-CH2-) group with a secondary amine (-NH-) would introduce a hydrogen bond donor into the linker, potentially creating new interactions with a target receptor. These subtle changes can have a profound impact on binding affinity and selectivity.

Derivatization at the Dimethylamino Moiety and Formation of Quaternary Ammonium (B1175870) Salts

The tertiary dimethylamino group is a basic and nucleophilic center, making it a prime target for derivatization. One of the most significant modifications is quaternization, which involves the reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. mdpi.com This transformation introduces a permanent positive charge on the nitrogen atom, which fundamentally alters the compound's properties. nih.gov

Quaternary ammonium compounds (QACs) are generally more water-soluble and are unable to passively diffuse across biological membranes like the blood-brain barrier. mdpi.com Their biological activity is often distinct from their tertiary amine precursors. nih.gov The effectiveness of QACs can depend on a balance between hydrophilicity and lipophilicity, which is influenced by the nature of the alkyl groups attached to the nitrogen. nih.govresearchgate.net

Table 4: Examples of Derivatization at the Dimethylamino Group

Derivative Name Modifying Reagent Resulting Moiety Key Property Change
{3-[(3-Cyanophenyl)oxy]propyl}trimethylammonium iodide Methyl Iodide Quaternary Ammonium Salt Permanent positive charge; increased water solubility. mdpi.com
{3-[(3-Cyanophenyl)oxy]propyl}ethyldimethylammonium bromide Ethyl Bromide Quaternary Ammonium Salt Increased steric bulk at the nitrogen center.
3-[3-(Methylamino)propoxy]benzonitrile Demethylating Agent Secondary Amine Introduction of a hydrogen bond donor.

Synthesis of Radiolabeled Analogs for Chemical Probe Development

The development of radiolabeled analogs of this compound is a critical step in elucidating its pharmacokinetic profile, target engagement, and mechanism of action in vivo through non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The structural features of this compound, namely the aromatic ring and the alkyl chain, offer several positions for the introduction of radioisotopes.

The choice of radionuclide is dictated by its half-life, decay characteristics, and the biological question being addressed. For PET imaging, short-lived positron emitters such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are commonly employed due to their excellent imaging properties. nih.gov

¹¹C-Labeling: One potential strategy for radiolabeling involves the incorporation of ¹¹C. The N,N-dimethylamino group is a prime target for ¹¹C-methylation. This can be achieved by first synthesizing the N-desmethyl precursor, 3-[3-(Methylamino)propoxy]benzonitrile. This precursor can then be reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the final step of the radiosynthesis to yield [¹¹C]-3-[3-(dimethylamino)propoxy]benzonitrile. This late-stage radiolabeling approach is advantageous as it minimizes the handling of radioactive materials and maximizes the specific activity of the final product.

¹⁸F-Labeling: Given its longer half-life, which allows for more complex imaging protocols and centralized production, ¹⁸F is often the preferred radionuclide for PET probe development. nih.gov Several approaches can be envisioned for the synthesis of ¹⁸F-labeled analogs. One common method is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. For instance, a precursor molecule where a terminal group on the propoxy chain is replaced by a good leaving group (e.g., tosylate, mesylate, or a halogen) can be synthesized. The reaction of this precursor with K[¹⁸F]F-Kryptofix 2.2.2 complex would yield the desired ¹⁸F-labeled analog. Another strategy involves the radiofluorination of the benzonitrile ring itself, which often requires the presence of an activating group, such as a nitro group, to facilitate nucleophilic aromatic substitution. nih.gov

The following table summarizes potential radiolabeled analogs and their synthetic precursors:

Radiolabeled AnalogPrecursorRadiolabeling ReagentImaging Modality
[¹¹C]-3-[3-(Dimethylamino)propoxy]benzonitrile3-[3-(Methylamino)propoxy]benzonitrile[¹¹C]CH₃I or [¹¹C]CH₃OTfPET
3-[3-(Dimethylamino)-[¹⁸F]fluoropropoxy]benzonitrile3-[3-(Dimethylamino)propoxy-3-yl]benzonitrile tosylateK[¹⁸F]F/K2.2.2PET
2-[¹⁸F]Fluoro-3-[3-(dimethylamino)propoxy]benzonitrile2-Nitro-3-[3-(dimethylamino)propoxy]benzonitrileK[¹⁸F]F/K2.2.2PET

Applications of 3 3 Dimethylamino Propoxy Benzonitrile As a Chemical Intermediate

Role as a Building Block in the Synthesis of Complex Organic Molecules

In synthetic organic chemistry, intermediates are crucial for the stepwise assembly of complex molecular targets. Benzonitrile (B105546) derivatives, in general, are recognized as valuable building blocks for creating more elaborate molecules, particularly in the fields of medicinal and agricultural chemistry. ontosight.ai The nitrile group (-C≡N) on 3-[3-(Dimethylamino)propoxy]benzonitrile is a key reactive site. It can undergo a variety of chemical transformations, including:

Reduction to a primary amine (-CH₂NH₂), which can then be used to introduce nitrogen-containing functionalities or to form amides.

Hydrolysis to a carboxylic acid (-COOH), providing a route to esters, amides, and other acid derivatives.

Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones, which are pivotal intermediates in carbon-carbon bond formation.

Table 1: Key Functional Groups and Their Synthetic Potential

Functional Group Potential Transformations Resulting Structures
Nitrile (-C≡N) Reduction, Hydrolysis, Grignard Reaction Primary Amines, Carboxylic Acids, Ketones
Tertiary Amine (-N(CH₃)₂) Quaternization, Salt Formation Quaternary Ammonium (B1175870) Salts
Ether (-O-) Generally stable, influences solubility -

Precursor in the Development of Functional Organic Materials

The electronic characteristics of this compound, featuring an electron-donating dimethylamino group and an electron-withdrawing nitrile group, make it a candidate for creating functional organic materials with specific properties.

Benzonitrile derivatives have historically served as intermediates in the manufacture of dyes and pigments. atamanchemicals.comguidechem.comatamankimya.com The aromatic ring and nitrile group can be incorporated into larger conjugated systems, which are responsible for the absorption of light and thus, color. The presence of an amino group is also a common feature in many classes of dyes, acting as a potent auxochrome that can modify and intensify the color. Although direct application of this compound in specific commercial dyes is not documented, its structure is analogous to precursors used in the synthesis of azo dyes and other colorants. ontosight.ai The synthesis typically involves diazotization of an aromatic amine and coupling with a partner molecule; the benzonitrile moiety could function as part of either component.

The combination of an electron-donating group (dimethylamino) and an electron-withdrawing group (benzonitrile) on the same aromatic ring can give rise to significant intramolecular charge transfer (ICT) upon photoexcitation. This property is fundamental to the field of nonlinear optics (NLO). Materials exhibiting NLO properties are crucial for applications in photonics and optoelectronics, including optical switching and data processing. nih.gov

Computational and experimental studies on other benzonitrile derivatives have shown that the benzonitrile group often acts as the electron-accepting moiety in NLO chromophores. mdpi.com The incorporation of molecules like this compound into polymer matrices can lead to the creation of guest-host systems with significant NLO responses. mdpi.com Furthermore, chemical suppliers categorize this compound and its isomers as potential building blocks for semiconducting polymers and solar cell materials, indicating its relevance in the development of advanced electronic materials. chemscene.comchemscene.com

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the structure, pore size, and ultimate function of the MOF. rsc.org The nitrile group of benzonitrile and its derivatives can coordinate with transition metal ions, making them suitable candidates for use as linkers or as functional components of linkers in MOF synthesis. atamanchemicals.comatamankimya.com

By incorporating functional groups into the linkers, the chemical environment within the pores of the MOF can be tailored for specific applications such as gas storage, separation, or catalysis. rsc.orgyoutube.com The dimethylamino group within this compound could, for example, provide basic sites within the MOF structure, potentially enhancing its affinity for acidic gases like CO₂. While the direct use of this specific molecule to construct a named MOF is not found in current literature, its functional groups align with the design principles for creating functionalized porous materials.

Utilization in Radiochemistry for Probe Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and medical research. It relies on the detection of radiation from a radiotracer that has been administered to a subject. The design of these radiotracers often involves labeling a biologically active molecule with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govmdpi.com

The benzonitrile scaffold has been successfully used to create PET radiotracers for imaging specific targets in the brain. For example, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile has been developed as a specific PET radiotracer for imaging metabotropic glutamate (B1630785) receptor 5. nih.gov Separately, other complex benzonitrile derivatives have been labeled with radioisotopes to serve as imaging agents for the serotonin (B10506) transporter (SERT). chembk.com

The this compound molecule possesses a terminal dimethylamino group, which is a common target for radiolabeling. This group can be readily labeled via N-methylation using ¹¹C-methyl iodide ([¹¹C]CH₃I) or ¹¹C-methyl triflate, one of the most established methods in radiochemistry. This would produce a radiolabeled version of the molecule that could be evaluated as a potential PET probe for various biological targets, depending on the molecule's inherent binding affinities.

Table 2: Summary of Compound Names

Compound Name
This compound
4-methoxy-3-(3-morpholinopropoxy) benzonitrile
3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile
¹¹C-methyl iodide

Q & A

Basic Research Questions

Q. What experimental and computational methods are recommended for validating the molecular structure of 3-[3-(dimethylamino)propoxy]benzonitrile?

  • Methodology : Employ a combined approach using FT-IR, NMR, and UV-Vis spectroscopy for experimental characterization. For computational validation, perform Density Functional Theory (DFT) calculations to optimize the molecular geometry and simulate vibrational spectra. Compare experimental and theoretical results to confirm bond lengths, angles, and electronic transitions .
  • Key Considerations : Ensure solvent effects are accounted for in NMR simulations (e.g., using the IEF-PCM model) and validate Frontier Molecular Orbital (FMO) energies to interpret UV-Vis absorption bands .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodology : Utilize one-step synthesis strategies with precursors like substituted benzonitriles and dimethylamino-propanol derivatives. Monitor reaction progress via TLC or HPLC. For complex intermediates, employ computational tools (e.g., PISTACHIO or REAXYS databases) to predict reaction feasibility and side-product formation .
  • Example : A multi-step synthesis involving nucleophilic substitution (e.g., coupling 3-(dimethylamino)propanol with activated benzonitrile derivatives under basic conditions) may require temperature optimization (e.g., 60–80°C) and catalytic agents like K₂CO₃ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow Globally Harmonized System (GHS) guidelines for hazard identification (e.g., skin/eye irritation risks). Use fume hoods, PPE (gloves, lab coats), and inert atmospheres during synthesis. Store the compound in airtight containers away from light and moisture .
  • Data Reference : Toxicity profiles of structurally similar nitriles (e.g., 3-nitrobenzonitrile) suggest potential respiratory hazards; conduct ecological risk assessments using OECD guidelines .

Advanced Research Questions

Q. How can molecular docking studies be applied to investigate the interaction of this compound with biological targets?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of receptors (e.g., histamine H₃ or sigma-1 receptors). Validate binding poses via MD simulations (e.g., GROMACS) and calculate binding free energies (MM-PBSA/GBSA).
  • Case Study : Analogous studies on H₃ receptor antagonists (e.g., ABT-239) highlight the importance of dimethylamino and benzonitrile moieties in hydrogen bonding and hydrophobic interactions .

Q. What strategies are effective for resolving enantiomers of this compound derivatives?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak AD-H column) or diastereomeric salt formation using tartaric acid derivatives. For preparative-scale separation, optimize mobile phase composition (e.g., hexane:isopropanol) and monitor enantiomeric excess via polarimetry or CD spectroscopy .
  • Example : Resolution of (±)-4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile using (+)-di-p-toluoyl-D-tartaric acid achieved >98% enantiomeric purity .

Q. How do substituents on the benzonitrile core influence the reactivity and pharmacological activity of this compound?

  • Methodology : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) and evaluate their electronic effects via Hammett plots or NBO analysis . Assess biological activity using in vitro assays (e.g., receptor binding affinity or enzyme inhibition).
  • Data Insight : Substituents at the 4-position (e.g., methoxy) enhance electron density, improving interactions with aromatic residues in target proteins .

Q. What computational approaches are suitable for analyzing the reactive sites of this compound in nucleophilic/electrophilic reactions?

  • Methodology : Perform Fukui function analysis and Localized Orbital Locator (LOL) calculations to identify nucleophilic (benzene ring) and electrophilic (nitrile group) regions. Validate predictions with experimental data (e.g., regioselective alkylation or hydrolysis) .
  • Application : The nitrile group’s electrophilicity makes it susceptible to hydrolysis under acidic conditions, forming carboxylic acid derivatives .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference experimental NMR shifts with computed (GIAO) values to resolve ambiguities in peak assignments .
  • Synthetic Challenges : Dimethylamino groups may undergo undesired oxidation; use reducing agents (e.g., NaBH₄) or inert atmospheres to stabilize intermediates .
  • Safety Compliance : Document all hazard mitigation steps per OSHA and REACH regulations, especially for nitrile-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.